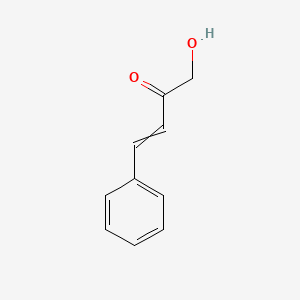

1-Hydroxy-4-phenylbut-3-en-2-one

Description

Contextual Significance of α-Hydroxyketones and α,β-Unsaturated Ketones in Organic Synthesis

The two primary functional groups present in 1-Hydroxy-4-phenylbut-3-en-2-one are α-hydroxy ketones (also known as acyloins) and α,β-unsaturated ketones (or enones). Both are of paramount importance in the field of organic synthesis.

α-Hydroxyketones are highly versatile building blocks for creating more complex molecules. ebi.ac.uk Their value lies in their ability to be transformed into other important structures like diols and amino alcohols. ebi.ac.ukresearchgate.net This functional group is a common motif in numerous natural products and bioactive molecules. researchgate.netresearchgate.net Consequently, considerable research has been focused on developing efficient methods for their synthesis, including both chemical and biocatalytic strategies. ebi.ac.ukresearchgate.net Chemical approaches often involve the oxidation of ketone enolates, dihydroxylation of silyl (B83357) enol ethers, or the classic benzoin (B196080) condensation. researchgate.netwikipedia.org

α,β-Unsaturated ketones are fundamental precursors in the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, pyridines, and pyrimidines. researchgate.net The reactivity of the enone system, particularly its susceptibility to nucleophilic attack at the β-carbon (a process known as conjugate or Michael addition), makes it a cornerstone of carbon-carbon bond-forming reactions. ncert.nic.in These compounds are also key substrates in various named reactions, including the Saegusa-Ito oxidation for their preparation and the Nazarov cyclization for the synthesis of cyclopentenones. organic-chemistry.orgwikipedia.org The development of new α,β-unsaturated ketones is an active area of research, with applications in medicinal chemistry, including the search for novel antitumor agents. nih.gov

The dual presence of these functionalities in a single molecule like this compound, specifically as an α'-hydroxy enone, presents a unique template for stereoselective reactions, further enhancing its synthetic utility. researchgate.net

Overview of Research Trajectories for this compound

Research concerning this compound and its derivatives primarily revolves around its synthesis and its use as a precursor in the formation of more complex molecules. The compound itself is structurally related to benzylideneacetone (B49655) (trans-4-phenyl-3-buten-2-one), a common starting material in organic synthesis. mdpi.com

One significant research avenue is the functionalization of the α,β-unsaturated ketone system. For instance, benzylideneacetone, a direct precursor, can undergo three-component reactions to form complex heterocyclic structures. mdpi.com In one study, benzylideneacetone was reacted with electrophilic N-alkoxycarbonylbenzothiazolium species to produce novel (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates, demonstrating the utility of the butenone scaffold in creating potentially bioactive compounds. mdpi.com

Another area of investigation is the synthesis of related hydroxylated phenylbutanone structures. For example, the related compound 4-(4-hydroxyphenyl)butan-2-one, known as raspberry ketone, is a commercially important flavor and fragrance compound. google.com Research into its synthesis sometimes involves the reduction of the double bond in a precursor like 4-(4-hydroxyphenyl)but-3-en-2-one. google.com This highlights the role of the butenone framework as an intermediate in the synthesis of valuable fine chemicals.

Furthermore, the synthesis of the corresponding oxime, N-hydroxy-4-phenylbut-3-en-2-imine, has been achieved by reacting benzylideneacetone with hydroxylamine (B1172632) hydrochloride, indicating another pathway for the chemical modification of this structural class. bibliomed.org

| Precursor Compound | Reaction Type | Product Class | Potential Application | Reference |

|---|---|---|---|---|

| Benzylideneacetone | Three-component α-amidoalkylation | Substituted Benzothiazoles | Bioactive Compounds | mdpi.com |

| 4-(4-hydroxyphenyl)but-3-en-2-one | Microbiological Reduction | 4-(4-hydroxyphenyl)butan-2-one | Flavors & Fragrances | google.com |

| Benzylideneacetone | Condensation | Oxime (Imine) | Chemical Intermediate | bibliomed.org |

Historical Context of Synthetic Approaches to this compound

The synthesis of α-hydroxy ketones and α,β-unsaturated ketones has a long history in organic chemistry. Classic methods for producing α,β-unsaturated ketones, such as the target molecule's core structure, often rely on aldol (B89426) condensation reactions. ncert.nic.ingoogle.com In a typical crossed aldol condensation, an aldehyde (like benzaldehyde) reacts with a ketone (like acetone) in the presence of a base to form a β-hydroxy ketone, which then readily dehydrates to yield the α,β-unsaturated ketone. ncert.nic.ingoogle.com The synthesis of benzylideneacetone, the non-hydroxylated parent compound of the title molecule, is a classic example of this approach, often performed with sodium hydroxide (B78521) as the catalyst. google.com

The introduction of the α-hydroxy group onto the enone backbone represents a more modern synthetic challenge. General methods for the α-hydroxylation of ketones have been developed, providing pathways to structures like this compound. These strategies include:

Direct oxidation of enolates: Using oxidants to introduce a hydroxyl group at the α-position of a ketone. researchgate.net

Oxidation of silyl enol ethers: A common method where the enol is protected as a silyl enol ether before oxidation. researchgate.net

Ketohydroxylation of olefins: The direct conversion of an alkene into an α-hydroxy ketone. For instance, terminal olefins can be oxidized to α-hydroxy ketones using potassium permanganate. organic-chemistry.org

Catalytic oxidation: The use of transition metal catalysts, such as manganese or palladium, to facilitate the conversion of α,β-unsaturated ketones directly into α-hydroxy ketones using an oxidant like dioxygen. researchgate.net

A prevalent historical route to aromatic α-hydroxy ketones involved the synthesis of an α-haloketone intermediate, which was then subjected to nucleophilic substitution to introduce the hydroxyl group. google.com However, these methods often required harsh reagents like elemental chlorine or bromine. google.com More recent developments have focused on greener and more direct approaches, such as the oxidation of alkyl aryl ketones using reagents like Oxone in the presence of an iodine catalyst. organic-chemistry.org

| Target Functional Group | Synthetic Method | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| α,β-Unsaturated Ketone | Aldol Condensation | Base (e.g., NaOH, KOH) | ncert.nic.ingoogle.com |

| α,β-Unsaturated Ketone | Saegusa-Ito Oxidation | Palladium(II) acetate | wikipedia.org |

| α-Hydroxy Ketone | Ketohydroxylation of Alkenes | KMnO₄ or H₂O₂/Tungstophosphoric acid | organic-chemistry.org |

| α-Hydroxy Ketone | Oxidation of Ketones | Oxone/Iodobenzene (B50100) | organic-chemistry.org |

| α-Hydroxy Ketone | From α,β-Unsaturated Ketones | Mn(dpm)₃/PhSiH₃/O₂ | researchgate.net |

Properties

CAS No. |

90054-97-0 |

|---|---|

Molecular Formula |

C10H10O2 |

Molecular Weight |

162.18 g/mol |

IUPAC Name |

1-hydroxy-4-phenylbut-3-en-2-one |

InChI |

InChI=1S/C10H10O2/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7,11H,8H2 |

InChI Key |

NCAPBWJJNAMVJD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)CO |

Origin of Product |

United States |

Synthetic Methodologies for 1 Hydroxy 4 Phenylbut 3 En 2 One

Chemo-selective Synthetic Routes

The synthesis of 1-Hydroxy-4-phenylbut-3-en-2-one, a molecule featuring both an α-hydroxy ketone and an α,β-unsaturated system, can be approached through several chemo-selective strategies. These methods aim to construct the target molecule while preserving its delicate functional groups.

Acid-Catalyzed Aldol (B89426) Condensation Approaches

Acid-catalyzed aldol condensation represents a fundamental approach to forming the carbon skeleton of this compound. This reaction typically involves the condensation of an enol with a protonated carbonyl compound. ambeed.comnih.gov In a targeted synthesis of this compound, this would be a crossed or mixed aldol condensation, specifically a Claisen-Schmidt condensation, between benzaldehyde (B42025) and hydroxyacetone (B41140) (acetol). ucla.edu

The general mechanism under acidic conditions proceeds in several stages:

Enolization : The acid catalyst promotes the tautomerization of hydroxyacetone to its enol form.

Carbonyl Activation : The acid protonates the carbonyl oxygen of benzaldehyde, rendering it a more potent electrophile. nih.gov

Nucleophilic Attack : The α-carbon of the enol of hydroxyacetone attacks the activated carbonyl carbon of benzaldehyde, forming a new carbon-carbon bond.

Dehydration : The resulting β-hydroxy intermediate readily dehydrates under acidic conditions, often spontaneously, to yield the conjugated α,β-unsaturated ketone system. google.com

While this specific reaction is theoretically sound, a successful crossed aldol condensation often requires careful control of reaction conditions to prevent self-condensation of the enolizable ketone (hydroxyacetone). masterorganicchemistry.comyoutube.com A key strategy in Claisen-Schmidt condensations is the use of a non-enolizable aromatic aldehyde, like benzaldehyde, which can only act as the electrophile. ucla.edu

Weinreb Ketone Synthesis Applications

The Weinreb ketone synthesis is a reliable method for preparing ketones by reacting an N-methoxy-N-methylamide (Weinreb amide) with an organometallic reagent. wikipedia.orgorganic-chemistry.org This method is advantageous as the tetrahedral intermediate formed is stable and does not undergo over-addition, a common side reaction when using more reactive acyl compounds. wikipedia.orgorganic-chemistry.org

A plausible synthetic route to this compound using this methodology would involve:

Protection : The hydroxyl group of an α-hydroxy carboxylic acid, such as glycolic acid, is protected with a suitable group (e.g., silyl (B83357) ether) to form a protected α-hydroxy acid.

Amide Formation : The protected acid is converted into the corresponding Weinreb amide (an α-alkoxy N-methoxy-N-methylamide) using N,O-dimethylhydroxylamine. orientjchem.org

Grignard/Organolithium Addition : The Weinreb amide is then treated with a styryl organometallic reagent, such as styrylmagnesium bromide or styryllithium. This reaction forms the stable chelated intermediate. wikipedia.org

Hydrolysis and Deprotection : Aqueous workup hydrolyzes the intermediate to yield the protected α-hydroxy enone, which is then deprotected to reveal the final product, this compound.

This approach offers high chemo-selectivity and tolerates a wide variety of functional groups, including α,β-unsaturation. wikipedia.org The synthesis of α-siloxy ketones from α-siloxy Weinreb amides has been demonstrated, supporting the viability of this pathway. mychemblog.com

Promoted Cross-Aldol Condensation utilizing BSA

Bovine Serum Albumin (BSA) has emerged as a sustainable, promiscuous biocatalyst for cross-aldol condensations under mild conditions. researchgate.net Research has demonstrated that BSA can catalyze the reaction between various ketones and benzaldehydes in solvents like methanol (B129727) or ethanol (B145695) at moderate temperatures. researchgate.net

In these reactions, BSA is believed to promote the initial Claisen-Schmidt condensation and also accelerate the subsequent cyclization in the synthesis of flavanones (from 2'-hydroxyacetophenones) or the Michael addition in the reaction of acetophenone (B1666503) and benzaldehyde. researchgate.net This suggests that the hydrophobic pockets and specific amino acid residues within the protein provide a microenvironment that facilitates the reaction.

For the synthesis of this compound, a BSA-promoted condensation between hydroxyacetone and benzaldehyde could be envisioned. The mild reaction conditions offered by the BSA catalyst would be beneficial for the stability of the α-hydroxy ketone product. The table below shows the results from a study on BSA-catalyzed cross-aldol condensations between various ketones and benzaldehydes, indicating the potential applicability of this method. researchgate.net

| Ketone | Aldehyde | Conversion (%) |

|---|---|---|

| Butanone | Benzaldehyde | 95 |

| 3-Pentanone | Benzaldehyde | 88 |

| Cyclopentanone | Benzaldehyde | 90 |

| Cyclohexanone | Benzaldehyde | 77 |

| Acetophenone | Benzaldehyde | 85 |

Gold(I)-Mediated Rearrangement Strategies

Gold(I) catalysts are known for their high alkynophilicity ("pi-acidity"), enabling a range of transformations involving alkynes, allenes, and alkenes. One relevant application is the Gold(I)-catalyzed Meyer-Schuster rearrangement, which converts propargyl alcohols into α,β-unsaturated ketones. acs.org

A potential pathway to this compound could involve the gold-catalyzed rearrangement of a suitably substituted propargylic alcohol. While direct literature for this specific transformation is not available, the general principle suggests that a precursor like 1-phenyl-4-hydroxybut-2-yn-1-ol could undergo a 1,3-hydroxyl shift followed by tautomerization to yield the target α-hydroxy enone.

Additionally, gold catalysts have been employed in the rearrangement of alkynyloxiranes. For instance, a gold(I)-catalyzed process can convert (3-acyloxyprop-1-ynyl)oxiranes into acyloxylated divinyl ketones. nih.gov The complexity of these rearrangements highlights the versatility of gold catalysis in constructing complex carbonyl compounds.

Hypervalent Iodine Reagent Applications

Hypervalent iodine reagents are versatile, environmentally benign oxidants used for various transformations, including the α-hydroxylation of ketones. organic-chemistry.orgwikipedia.org This provides a direct method for introducing the hydroxyl group onto a pre-formed enone skeleton.

A direct approach to this compound would involve the α-hydroxylation of (E)-4-phenylbut-3-en-2-one (benzalacetone). Reagents like iodosylbenzene (PhIO) or (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) can be used to achieve this transformation, often under protic conditions. wikipedia.org The reaction proceeds through the formation of an iodine(III) enolate species, followed by nucleophilic displacement to introduce the hydroxyl group.

Alternatively, a tandem Wacker-dehydrogenation process co-catalyzed by palladium(II) and a hypervalent iodine reagent can convert terminal olefins into linear α,β-unsaturated ketones. nih.gov This method offers a route from simple olefin starting materials, showcasing the power of combining transition metal catalysis with hypervalent iodine chemistry. The hypervalent iodine co-catalyst is critical for the dehydrogenation step under mild conditions. nih.gov

| Substrate (Arene) | Product (α,β-Unsaturated Ketone) | Yield (%) |

|---|---|---|

| 4-Methoxybut-1-ene | (E)-4-(4-methoxyphenyl)but-3-en-2-one | 78 |

| 4-Chlorobut-1-ene | (E)-4-(4-chlorophenyl)but-3-en-2-one | 66 |

| 4-(Trifluoromethyl)but-1-ene | (E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-one | 57 |

| 2-Methylbut-1-ene | (E)-4-(o-tolyl)but-3-en-2-one | 64 |

Rubottom Oxidation Pathways

The Rubottom oxidation is a powerful and high-yielding method for the α-hydroxylation of carbonyl compounds. wikipedia.orgthermofisher.com The reaction involves the oxidation of a silyl enol ether with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to give an α-siloxy ketone, which is then hydrolyzed to the corresponding α-hydroxy ketone. alfa-chemistry.com

A significant advancement demonstrated that siloxy-1,3-dienes, which are the silyl enol ethers of α,β-unsaturated ketones, can serve as effective substrates for the Rubottom oxidation to produce α-hydroxy enones. wikipedia.orgwikiwand.com This pathway is highly relevant for the synthesis of this compound.

The synthetic sequence would be:

Enolate Formation : (E)-4-phenylbut-3-en-2-one (benzalacetone) is deprotonated to form its enolate.

Silylation : The enolate is trapped with a silylating agent (e.g., trimethylsilyl (B98337) chloride) to form the corresponding siloxy-1,3-diene.

Oxidation : The silyl enol ether is oxidized with a peroxyacid (e.g., m-CPBA). This forms a siloxy oxirane intermediate.

Rearrangement and Hydrolysis : The intermediate undergoes a Brook rearrangement, followed by hydrolysis (acidic or basic workup), to yield the final product, this compound. alfa-chemistry.com

This method is noted for its good yields and the ability to control regioselectivity due to the electron-rich nature of the silyl enol ether double bond. wikiwand.com

Hydrogen Peroxide under Basic Conditions

The synthesis of this compound utilizing hydrogen peroxide under basic conditions is not extensively documented in scientific literature. While this method is common for other epoxidation and hydroxylation reactions, its specific application for the direct synthesis of this target compound from its precursors is not well-established.

One-Pot Syntheses via α-Lithio Trimethylsilylmethyl Lithium Carbonate

A one-pot synthesis of α-hydroxy ketones can be achieved using α-lithio trimethylsilylmethyl lithium carbonate, which serves as a methanol dianion synthon. molaid.com This methodology provides a direct route to the α-hydroxy ketone functionality present in this compound.

Multi-step Syntheses from Phenylbutenone Precursors

A well-documented method for synthesizing (E)-1-hydroxy-4-phenylbut-3-en-2-one involves a multi-step process starting from the precursor trans-4-phenyl-3-buten-2-one. ucl.ac.uksemanticscholar.org This transformation specifically targets the α-position of the ketone for hydroxylation.

The general procedure involves the reaction of trans-4-phenyl-3-buten-2-one with a base, such as triethylamine (B128534), in a dry solvent like dichloromethane. semanticscholar.org The solution is cooled, and an electrophilic silylating agent, trimethylsilyl trifluoromethanesulfonate (B1224126) (TMS-triflate), is added dropwise. ucl.ac.uksemanticscholar.org This forms a silyl enol ether intermediate. Following the reaction, a workup procedure involving filtration and purification by flash column chromatography yields the final product, (E)-1-hydroxy-4-phenylbut-3-en-2-one, as a yellow solid. semanticscholar.org One reported synthesis achieved a yield of 71% for this transformation. semanticscholar.org

| Precursor | Reagents | Solvent | Yield | Reference |

| trans-4-phenyl-3-buten-2-one | 1. Triethylamine, Trimethylsilyl triflate2. Methanol (workup) | Dichloromethane | 71% | semanticscholar.org |

| trans-4-phenyl-3-buten-2-one | 1. Triethylamine, Trimethylsilyl trifluoromethanesulfonate2. Workup | Anhydrous CH2Cl2 | Not specified | ucl.ac.uk |

In the multi-step synthesis from phenylbutenone precursors, the key transformation is the conversion of a methyl ketone group into a hydroxyl methyl ketone group. This is facilitated by the formation of a silyl enol ether intermediate. semanticscholar.org After the reaction of the starting material, 4-phenyl-3-buten-2-one, with triethylamine and trimethylsilyl triflate, the resulting silyl enol ether is formed. ucl.ac.uksemanticscholar.org This intermediate is then hydrolyzed during the workup phase to unveil the α-hydroxy ketone functionality. The silyl enol ether is therefore the critical intermediate that enables the regioselective introduction of the hydroxyl group at the C-1 position.

Reaction Chemistry and Mechanistic Investigations of 1 Hydroxy 4 Phenylbut 3 En 2 One

Electrophilic and Nucleophilic Reactions of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone system in 1-hydroxy-4-phenylbut-3-en-2-one possesses two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4) of the conjugated system. This duality allows for two main modes of nucleophilic attack. ncert.nic.inpressbooks.pub

1,2-Addition (Direct Addition): Strong, hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the more electrophilic carbonyl carbon directly. This results in the formation of a tertiary alcohol after workup. The reaction mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate. ncert.nic.inpressbooks.pub

1,4-Addition (Conjugate Addition or Michael Addition): Softer, less reactive nucleophiles, such as organocuprates (Gilman reagents), enamines, or enolates, preferentially attack the β-carbon. pressbooks.pub This reaction, known as the Michael Addition, is a conjugate addition that proceeds via an enolate intermediate, which is then protonated to yield the saturated ketone product. pressbooks.pubpatsnap.com The parent compound, 4-phenylbut-3-en-2-one (benzalacetone), is known to react with nucleophiles like cyanoacetamide, showcasing the reactivity of this system. rsc.org

The acidity of the α-hydrogens in carbonyl compounds is a key factor in their reactivity, enabling the formation of enolates that can act as nucleophiles. ncert.nic.in In the case of this compound, its enolate is readily formed due to the added stabilization from the adjacent phenyl group and the existing enol system.

| Reaction Type | Nucleophile | Primary Site of Attack | Product Type |

| 1,2-Addition | Strong Nucleophiles (e.g., Grignard Reagents) | Carbonyl Carbon (C2) | Tertiary Alcohol |

| 1,4-Addition (Michael) | Soft Nucleophiles (e.g., Organocuprates, Enolates) | β-Carbon (C4) | Saturated β-Diketone |

| Imine/Oxime Formation | Amines, Hydroxylamine (B1172632) | Carbonyl Carbon (C2) | Imine/Oxime |

This table summarizes the primary modes of nucleophilic attack on the α,β-unsaturated ketone moiety based on general principles of carbonyl chemistry. ncert.nic.inpressbooks.pubrsc.org

Reactivity of the α-Hydroxy Group

The α-hydroxy group in this compound is enolic, not a simple alcohol. Its reactivity is dominated by its acidity. The proton is significantly more acidic than that of a typical alcohol due to the formation of a highly stabilized conjugate base (the enolate) where the negative charge is delocalized across the oxygen and carbon atoms of the β-dicarbonyl system.

Key reactions involving the enolic hydroxyl group include:

Deprotonation: Treatment with a base easily removes the acidic proton to form the enolate, which is a potent nucleophile itself.

O-Alkylation and O-Acylation: The resulting enolate can be attacked by electrophiles. While C-alkylation is also possible, reaction at the oxygen atom with electrophiles like alkyl halides or acyl chlorides can yield the corresponding enol ethers or enol esters.

Oxidation: While the target molecule is an α-hydroxy ketone, related structures can be synthesized via the oxidation of ketones. researchgate.netorganic-chemistry.org For instance, α,β-unsaturated ketones can be converted to α-hydroxy ketones using catalysts like manganese(III) complexes in the presence of a silane (B1218182) and dioxygen. researchgate.net

Chemoselective Transformations and Functional Group Compatibility

The presence of multiple reactive sites makes chemoselectivity a critical consideration in reactions involving this compound. Achieving selectivity between the carbonyl ketone, the C=C double bond, and the enol hydroxyl group often requires careful choice of reagents and reaction conditions.

1,2- vs. 1,4-Addition: As discussed, the nature of the nucleophile is the primary determinant for selective addition to the carbonyl carbon versus the β-carbon. pressbooks.pub

Reduction: Selective reduction of one functional group is a common challenge. For example, catalytic hydrogenation can reduce the C=C double bond to yield the saturated β-hydroxy ketone, 3-hydroxy-4-phenylbutan-2-one. researchgate.net Conversely, reagents like sodium borohydride (B1222165) might preferentially reduce the ketone, though in conjugated systems, a mixture of products is common.

Protecting Groups: To achieve specific transformations, one functional group can be protected while another reacts. For instance, the ketone could be converted to a ketal to allow for selective manipulation of the enol or phenyl group.

Cascade and Multicomponent Reactions Incorporating this compound

Cascade and multicomponent reactions (MCRs) are highly efficient processes where multiple bonds are formed in a single operation without isolating intermediates. polimi.itbeilstein-journals.org The structure of this compound (as its benzoylacetone (B1666692) tautomer) is well-suited for such reactions, as it contains both an electrophilic ketone and a nucleophilic α-carbon (via its enolate).

A prime example is its use in the synthesis of heterocyclic compounds. In a three-component reaction, the enolate of benzoylacetone can act as the nucleophilic partner, reacting with an aldehyde and another nucleophile (like urea (B33335) or an amine) to construct complex molecules such as pyrimidines or pyridines in a single pot. beilstein-journals.org Similarly, related α,β-unsaturated ketones like benzalacetone are known to participate in one-pot three-component reactions to form functionalized heterocycles. mdpi.com Biocatalysed cascade reactions have also been employed for the stereoselective synthesis of related chiral molecules, demonstrating the potential for complex, controlled transformations. polimi.it

| Reaction Name | Components | Resulting Scaffold |

| Biginelli-type Reaction | Benzaldehyde (B42025) derivative, Benzoylacetone, Urea/Thiourea | Dihydropyrimidinone |

| Hantzsch-type Pyridine Synthesis | Aldehyde, Benzoylacetone, Ammonia source | Dihydropyridine |

| Gewald Aminothiophene Synthesis | Benzoylacetone, Active methylene (B1212753) nitrile, Elemental sulfur, Amine | Polysubstituted thiophene (B33073) |

This table provides illustrative examples of multicomponent reactions where benzoylacetone (the keto tautomer of the title compound) is a key substrate.

Mechanistic Elucidation of Key Reaction Pathways

Understanding the mechanisms of reactions involving this compound is crucial for controlling their outcomes, particularly in catalysis and stereoselective synthesis.

For catalyzed reactions, such as the asymmetric hydrogenation or epoxidation of the C=C double bond in related unsaturated ketones, theoretical and experimental studies often focus on the transition state to explain and predict stereoselectivity. For instance, in the asymmetric epoxidation of enones using chiral lanthanide complexes, the stereochemical outcome is often rationalized by competing transition state models, such as a spiro versus a planar arrangement of the substrate and catalyst. researchgate.net The steric and electronic properties of the substrate, including the phenyl and hydroxy groups, would play a critical role in favoring one transition state geometry over another, thus dictating the facial selectivity of the attack.

When new stereocenters are formed, controlling the stereochemical outcome is a primary goal. In reactions involving this compound, stereocenters can be generated at C2, C3, or C4.

Conjugate Addition: The addition of a nucleophile to C4 can create one or two new stereocenters. Asymmetric Michael additions, using chiral catalysts or auxiliaries, are designed to control the absolute configuration of these centers.

Reduction: The reduction of the ketone or the double bond can also create new stereocenters. For example, the enantioselective reduction of the C=C bond of a related enone using ene-reductases has been shown to produce the (S)-ketone with high enantiomeric excess. polimi.it Similarly, the reduction of the resulting ketone by an alcohol dehydrogenase can control the stereochemistry at the alcohol center. polimi.it

Hydrogenolysis: In the synthesis of the related saturated compound, (S)- or (R)-3-hydroxy-4-phenylbutan-2-one, the stereochemistry was established via the asymmetric epoxidation of an enone followed by a stereospecific hydrogenolysis of the resulting epoxyketone, achieving high enantiomeric excess. researchgate.net

Control over stereochemistry is achieved by forcing the reaction to proceed through a specific, lower-energy transition state, a cornerstone of modern asymmetric catalysis.

Advanced Spectroscopic and Structural Characterization of 1 Hydroxy 4 Phenylbut 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 1-Hydroxy-4-phenylbut-3-en-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon atoms.

Based on the structure (Ph-CH=CH-C(=O)-CH₂OH), the ¹H NMR spectrum is predicted to show distinct signals for the phenyl protons, the vinylic protons, the methylene (B1212753) protons adjacent to the hydroxyl group, and the hydroxyl proton itself. The phenyl protons would appear in the aromatic region (δ 7.3-7.6 ppm), while the vinylic protons (H-3 and H-4) would exhibit characteristic shifts and a large coupling constant (~16 Hz) indicative of a trans configuration. The methylene protons (H-1) would likely appear as a singlet around δ 4.3 ppm, and the hydroxyl proton would present as a broad singlet whose position is dependent on solvent and concentration.

The ¹³C NMR spectrum would complement this data, showing signals for the carbonyl carbon (~198 ppm), the carbons of the phenyl ring (δ 128-135 ppm), the vinylic carbons (δ 125-145 ppm), and the hydroxymethyl carbon (C-1) at approximately δ 65 ppm.

Predicted ¹H and ¹³C NMR Data

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| 1 (-CH₂OH) | ~4.3 | ~65 | s | - |

| 2 (>C=O) | - | ~198 | - | - |

| 3 (=CH-) | ~6.7 | ~125 | d | J₃,₄ ≈ 16 |

| 4 (=CH-Ph) | ~7.5 | ~145 | d | J₄,₃ ≈ 16 |

| Phenyl (C₆H₅) | ~7.3-7.6 | ~128-135 | m | - |

| 1-OH | Variable | - | br s | - |

To firmly establish the connectivity, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the vinylic protons H-3 and H-4, confirming their adjacent relationship. Correlations among the phenyl protons would also be visible.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would definitively link the predicted proton signals to their corresponding carbon signals: H-1 to C-1, H-3 to C-3, H-4 to C-4, and the phenyl protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, providing the skeletal framework. Key expected correlations include:

H-1 protons to the carbonyl carbon C-2.

H-3 proton to C-2 and C-4, as well as carbons of the phenyl ring.

H-4 proton to C-2 and carbons of the phenyl ring.

The stereochemistry of the C3=C4 double bond can be readily assigned using ¹H NMR. The magnitude of the coupling constant (J-coupling) between the vinylic protons H-3 and H-4 is diagnostic. A large coupling constant, typically in the range of 15-18 Hz, is characteristic of a trans or (E)-configuration, while a smaller value (10-12 Hz) would indicate a cis or (Z)-isomer. For this compound, synthesized from trans-cinnamaldehyde, an (E)-configuration is expected.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns.

The molecular formula of this compound is C₁₀H₁₀O₂. High-resolution mass spectrometry (HRMS) would be used to confirm this formula by providing a highly accurate mass measurement. The monoisotopic mass is calculated to be 162.06808 g/mol . epa.gov

Under electron ionization (EI), the molecule would undergo fragmentation. The mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 162. Predicted fragmentation pathways include:

Alpha-cleavage: Loss of the hydroxymethyl radical (•CH₂OH, 31 amu) to yield a stable benzoyl-like cation at m/z = 131. This is often a dominant fragmentation for α-hydroxy ketones.

Loss of a water molecule (H₂O, 18 amu) from the molecular ion.

Cleavage of the C-C bonds, leading to fragments such as the phenyl cation (C₆H₅⁺, m/z = 77) and the styryl cation (C₈H₇⁺, m/z = 103).

Predicted Mass Spectrometry Fragmentation Data

| m/z (amu) | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 162 | [C₁₀H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 131 | [C₉H₇O]⁺ | M⁺ - •CH₂OH |

| 103 | [C₈H₇]⁺ | Loss of -C(=O)CH₂OH |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

A strong, sharp absorption band around 1670-1690 cm⁻¹ for the C=O stretching of the α,β-unsaturated ketone. Conjugation lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).

A medium intensity band around 1620-1640 cm⁻¹ due to the C=C stretching of the alkene.

Absorptions around 3000-3100 cm⁻¹ for aromatic and vinylic C-H stretching.

Bands in the 1450-1600 cm⁻¹ region for aromatic C=C stretching.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would strongly feature the C=C and aromatic ring stretching vibrations.

Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted IR Frequency (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3200-3500 | Broad, Strong |

| C=O Stretch (α,β-unsaturated Ketone) | 1670-1690 | Strong |

| C=C Stretch (Alkene) | 1620-1640 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Weak |

| C-H Stretch (Aromatic/Vinylic) | 3000-3100 | Medium |

Electronic Absorption and Fluorescence Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The structure of this compound contains a long conjugated system (phenyl ring, alkene, and ketone), which is expected to result in strong UV absorption.

By analogy to trans-4-phenyl-3-buten-2-one, which has a strong absorption maximum (λ_max) around 280-290 nm corresponding to a π→π* transition, this compound should exhibit a similar absorption profile. nist.gov A weaker n→π* transition is also expected at a longer wavelength, likely around 320 nm. The addition of the non-conjugated hydroxyl group is not expected to significantly alter the primary λ_max. Fluorescence is generally not a significant property for simple enones, and strong emission would not be expected for this compound.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. To date, a crystal structure for this compound has not been reported in the public domain.

If suitable crystals could be grown, this technique would unambiguously confirm the molecular connectivity and the (E)-stereochemistry of the double bond. Furthermore, it would reveal details about the solid-state packing, including intermolecular hydrogen bonding involving the hydroxyl group, which could form chains or dimers and influence the physical properties of the material. Crystal structures of similar molecules, such as N-hydroxy-4-phenylbut-3-en-2-imine, show extensive hydrogen bonding networks in the solid state. bibliomed.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Among these, Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful tools for the stereochemical analysis of chiral compounds, including the enantiomers of this compound. These techniques provide information on the absolute configuration and conformation of molecules in solution.

The enantiomers of a chiral molecule are non-superimposable mirror images of each other. While they possess identical physical and chemical properties in an achiral environment, their interaction with plane-polarized light and circularly polarized light is distinct. CD spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. A CD spectrum is a plot of this difference, typically expressed as molar ellipticity [θ], against wavelength.

For the enantiomers of this compound, their CD spectra are expected to be mirror images. A positive Cotton effect (a peak in the CD spectrum) for one enantiomer will correspond to a negative Cotton effect (a trough) for the other at the same wavelength. The sign of the Cotton effect is directly related to the absolute configuration of the chiral center.

The chromophore in this compound responsible for its electronic transitions in the UV-Vis region, and thus its CD spectrum, is the α,β-unsaturated ketone system conjugated with the phenyl ring. The n → π* and π → π* electronic transitions of this chromophore are sensitive to the chiral environment and will give rise to characteristic CD signals.

Vibrational Circular Dichroism (VCD) is a related technique that measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions within the molecule. bruker.com VCD is particularly useful for determining the absolute configuration of molecules without a strong UV-Vis chromophore. For this compound, VCD could provide detailed information about the stereochemistry around the chiral center by probing the vibrational modes of the hydroxyl and carbonyl groups. rsc.orgnih.gov Similar to CD, the VCD spectrum of one enantiomer will be the mirror image of the other.

The enantiomeric excess (ee) of a sample of this compound can also be determined using chiroptical methods. The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. A racemic mixture (50:50 of both enantiomers) will be CD silent.

Detailed Research Findings

Currently, there is a lack of published research articles that specifically detail the experimental chiroptical data (CD or VCD) for the enantiomers of this compound. The synthesis of related chiral β-hydroxy ketones has been reported, and in some cases, the absolute configuration was determined by other means, such as X-ray crystallography or by correlation to known compounds. However, the specific chiroptical properties that would allow for the direct assignment of configuration and the creation of a detailed data table for this compound are not present in the available scientific literature.

Data Tables

Due to the absence of specific experimental data in the searched literature, a data table for the chiroptical properties of the enantiomers of this compound cannot be generated at this time. Such a table would typically include:

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg cm2 dmol-1) | Cotton Effect |

| (R)-1-hydroxy-4-phenylbut-3-en-2-one | - | - | - |

| (S)-1-hydroxy-4-phenylbut-3-en-2-one | - | - | - |

Table 1: Hypothetical structure for a data table of chiroptical properties. The values are not available from the searched sources.

Theoretical and Computational Studies of 1 Hydroxy 4 Phenylbut 3 En 2 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules.

DFT studies are instrumental in determining the optimized geometry, electronic structure, and reactivity of molecules. For a compound like 1-hydroxy-4-phenylbut-3-en-2-one, DFT calculations would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain accurate ground-state properties. nih.gov

Research on analogous chalcone (B49325) derivatives, such as (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, has demonstrated that these molecules often exhibit a nearly planar structure, which is a result of the extensive π-conjugation across the aromatic rings and the enone bridge. This planarity is crucial for its electronic properties. DFT calculations for this compound would be expected to reveal a similar trend.

Key ground state properties that would be elucidated include:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule.

Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map would visualize the electron-rich (negative potential) and electron-poor (positive potential) regions, indicating sites susceptible to electrophilic and nucleophilic attack.

Reactivity Descriptors: The energies of the HOMO and LUMO are used to calculate global reactivity descriptors like the energy gap (ΔE), electronegativity (χ), chemical hardness (η), and global softness (S). A smaller energy gap generally implies higher reactivity.

Table 1: Representative DFT-Calculated Ground State Properties for a Structurally Similar Chalcone Derivative ((E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one)

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -2.0 eV |

| Energy Gap (ΔE) | 3.8 eV |

| Dipole Moment | 4.5 D |

This data is based on a similar chalcone derivative and is presented for illustrative purposes.

DFT calculations are also employed to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

Vibrational Frequencies (IR and Raman): Theoretical vibrational analysis can predict the characteristic vibrational modes of the molecule. For this compound, this would include the stretching frequencies of the hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C), as well as the aromatic ring vibrations. Studies on similar compounds have shown good agreement between calculated and experimental FT-IR spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) is a common method used within DFT to predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimental NMR signals.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra, providing information on the electronic transitions (e.g., n→π* and π→π*) responsible for the UV-Vis absorption bands. For this compound, the extended conjugation would be expected to result in absorption in the UV region.

Molecular Dynamics Simulations for Conformational Analysis

While no specific molecular dynamics (MD) simulations for this compound are reported, this technique is highly valuable for exploring the conformational landscape of flexible molecules. nih.gov For this compound, MD simulations could be used to:

Explore Conformational Isomers: Investigate the relative stability of different conformers that may arise from rotation around single bonds.

Solvent Effects: Simulate the behavior of the molecule in different solvent environments to understand how solvent interactions influence its conformation and dynamics.

Intermolecular Interactions: In a condensed phase simulation, MD can reveal how molecules of this compound interact with each other.

Accelerated molecular dynamics techniques could be particularly useful for sampling larger conformational changes that might occur over longer timescales. nih.gov

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, this could involve:

Synthesis Reactions: Modeling the Claisen-Schmidt condensation, a common method for synthesizing chalcones, to understand the reaction pathway, identify transition states, and calculate activation energies. acs.org

Chemical Transformations: Investigating the mechanisms of reactions involving the α,β-unsaturated ketone moiety, such as Michael additions or reductions.

These studies would involve locating the transition state structures for each step of the reaction and calculating the intrinsic reaction coordinate (IRC) to confirm that the transition state connects the correct reactants and products.

Computational Catalysis Studies Relevant to Synthesis and Transformations

Computational studies can aid in the design and understanding of catalysts for the synthesis and transformation of compounds like this compound.

Homogeneous Catalysis: Investigating the mechanism of acid or base-catalyzed synthesis to understand the role of the catalyst in lowering the activation energy.

Heterogeneous Catalysis: Modeling the interaction of the reactants with the surface of a solid catalyst, for instance, in the acylation of styrene (B11656) with acetic anhydride (B1165640) over a mesoporous aluminosilicate (B74896) catalyst to produce a related compound. google.com

Enzymatic Catalysis: Docking studies and quantum mechanics/molecular mechanics (QM/MM) simulations could be used to understand how enzymes can catalyze the formation of such compounds.

A study on the catalytic amidation of α'-hydroxyenones using an N-heterocyclic carbene and 1,2,4-triazole (B32235) highlights the potential for computational investigation into the catalytic transformations of this class of compounds. nih.gov

Structure-Activity Relationship (SAR) Derivations from Computational Models

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug discovery and can be applied to understand the biological activities of chalcone derivatives. nih.govnih.govresearchgate.net Although no specific QSAR studies on this compound are available, the extensive research on other chalcones provides a clear roadmap for how such an analysis would be conducted. tandfonline.combenthamdirect.com

A typical QSAR study on a series of chalcone analogs would involve:

Data Set Collection: Assembling a set of chalcone derivatives with experimentally determined biological activities (e.g., anticancer, antimicrobial).

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., topological, electronic, steric, and physicochemical) for each compound.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the QSAR model to ensure its predictive power.

Such models can then be used to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are important for the observed biological activity. For instance, QSAR studies on chalcones have highlighted the importance of descriptors related to charge distribution and the HOMO for their antimitotic activity. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies of Chalcone Derivatives

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Relates to reactivity and intermolecular interactions. |

| Steric | Molecular volume, Surface area, Molar refractivity | Describes the size and shape of the molecule. |

| Topological | Connectivity indices, Wiener index | Encodes information about the molecular structure and branching. |

| Hydrophobic | LogP | Relates to the partitioning of the molecule between aqueous and lipid phases. |

Synthesis and Reactivity of Derivatives and Analogs of 1 Hydroxy 4 Phenylbut 3 En 2 One

Modification of the α-Hydroxy Group

The α-hydroxy group is a key functional handle for derivatization, allowing for its conversion into ethers, esters, and its oxidation to a diketone.

Alkylation: The hydroxyl group can be alkylated to form the corresponding ether derivatives. While specific examples for 1-hydroxy-4-phenylbut-3-en-2-one are not extensively documented in readily available literature, general methods for the alkylation of α-hydroxy ketones are well-established. These reactions typically proceed under basic conditions, where an alkoxide is generated and subsequently reacts with an alkyl halide. Chiral α-hydroxy ketones derived from natural products like camphor (B46023) have been successfully alkylated, demonstrating the feasibility of this transformation. mdpi.com

Esterification: The α-hydroxy group readily undergoes esterification to produce α-acyloxy ketones. This can be achieved through reaction with carboxylic acids, acid chlorides, or anhydrides. For instance, heterogeneous catalysts like hydrotalcite-supported bimetallic systems have been employed for the oxidative esterification of α-hydroxy ketones with alcohols, using oxygen as a green oxidant. nih.gov This process involves the tandem oxidation of the alcohol to an aldehyde, followed by reaction with the α-hydroxy ketone and subsequent oxidative dehydrogenation to yield the α-keto ester. nih.gov Another approach involves the use of phenyliodonium (B1259483) diacetate, which mediates the synthesis of α-oxygenated ketones from styrenes in the presence of N-hydroxyphthalimide. nist.gov

Oxidation: The secondary alcohol of the α-hydroxy ketone moiety can be oxidized to afford the corresponding α-diketone, 1-phenylbut-3-en-1,2-dione. Various oxidizing agents have been shown to be effective for this transformation in related systems. Chromium trioxide supported on kieselghur is a selective reagent for the oxidation of α-hydroxy ketones to α-diketones, offering short reaction times and high yields. researchgate.netnih.govmdpi.com Other methods include the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like iodobenzene (B50100) dichloride. nih.gov Furthermore, base-catalyzed aerobic oxidation provides a greener alternative for this conversion. researchgate.net

Table 1: Examples of Reagents for the Modification of the α-Hydroxy Group in α-Hydroxy Ketones

| Modification | Reagent/Catalyst System | Product Type | Reference |

|---|---|---|---|

| Alkylation | Base (e.g., NaH), Alkyl Halide | Ether | mdpi.com |

| Esterification | CuMn/HT, O₂ | α-Keto Ester | nih.gov |

| Esterification | Phenyliodonium diacetate, N-hydroxyphthalimide | α-Acyloxy Ketone | nist.gov |

| Oxidation | CrO₃/Kieselghur | α-Diketone | researchgate.netnih.govmdpi.com |

| Oxidation | TEMPO, Iodobenzene dichloride | α-Diketone | nih.gov |

| Oxidation | Base (e.g., K₂CO₃), Air | α-Diketone | researchgate.net |

Derivatization of the Phenyl Substituent

Modification of the phenyl ring allows for the modulation of the electronic and steric properties of the molecule. This is typically achieved by introducing substituents onto the aromatic ring, either by direct electrophilic substitution or by synthesizing the parent compound from a pre-functionalized aromatic aldehyde.

While direct electrophilic aromatic substitution on this compound is not widely reported, the synthesis of analogs with substituted phenyl rings is a common strategy. This is generally accomplished through an aldol (B89426) condensation reaction between a substituted benzaldehyde (B42025) and acetone (B3395972), followed by further synthetic steps. For example, a series of (E)-1-phenylbut-1-en-3-ones with various substituents on the phenyl ring, including a pentafluorophenyl analog, have been synthesized and evaluated for their biological activities. nih.gov This approach allows for the systematic investigation of structure-activity relationships.

The synthesis of chalcone (B49325) derivatives, which share the 1,3-diarylpropenone core structure, with various substituents on the phenyl rings is also well-documented. These chalcones can then be converted into a variety of heterocyclic compounds. For instance, the condensation of substituted benzaldehydes with o-hydroxyacetophenone yields substituted chalcones that can be further reacted to form flavonols. researchgate.netmdpi.com

Transformations of the Carbon-Carbon Double Bond

The conjugated carbon-carbon double bond is another reactive site within the molecule, susceptible to hydrogenation, epoxidation, and dihydroxylation reactions.

Hydrogenation: Catalytic hydrogenation of the carbon-carbon double bond in α,β-unsaturated ketones can lead to the corresponding saturated ketone, 1-hydroxy-4-phenylbutan-2-one. Achieving chemoselectivity for the C=C bond over the carbonyl group is a key challenge. Manganese(I) hydride complexes have been shown to be effective catalysts for the chemoselective hydrogenation of the C=C double bond in a variety of α,β-unsaturated ketones, tolerating a range of other functional groups. mdpi.comresearchgate.net Colloidal nickel particles have also been used for the hydrogenation of benzalacetone, a related compound, to the corresponding saturated ketone. researchgate.net

Epoxidation: The double bond can be converted to an epoxide, forming 1-hydroxy-2-(phenyl(oxiran-2-yl))ethan-1-one. The Weitz-Scheffer epoxidation, which employs a base and hydrogen peroxide, is a common method for the epoxidation of α,β-unsaturated ketones. nih.govresearchgate.net The use of basic hydrotalcite catalysts with hydrogen peroxide offers a heterogeneous and environmentally benign approach. mdpi.comnih.gov Asymmetric epoxidation of α,β-unsaturated ketones can be achieved using chiral organic catalysts, leading to the formation of chiral epoxides. nih.gov

Dihydroxylation: The double bond can undergo dihydroxylation to yield the corresponding vicinal diol, 1,3,4-trihydroxy-4-phenylbutan-2-one. The Sharpless asymmetric dihydroxylation, which uses osmium tetroxide in the presence of a chiral ligand, is a powerful method for the enantioselective syn-dihydroxylation of alkenes. researchgate.net This reaction has been successfully applied to enol ethers to produce α-hydroxy ketones in high enantiomeric purity. nist.gov Other methods for dihydroxylation include the use of potassium permanganate. nih.gov

Table 2: Summary of Transformations of the Carbon-Carbon Double Bond in α,β-Unsaturated Ketones

| Transformation | Reagent/Catalyst System | Product | Reference |

|---|---|---|---|

| Hydrogenation | (PCNHCP)Mn(CO)₂H | Saturated Ketone | mdpi.comresearchgate.net |

| Hydrogenation | Colloidal Nickel | Saturated Ketone | researchgate.net |

| Epoxidation | KOH, H₂O₂ | Epoxide | nih.govresearchgate.net |

| Epoxidation | Hydrotalcite, H₂O₂ | Epoxide | mdpi.comnih.gov |

| Epoxidation | Chiral Organic Catalyst, Cumene Hydroperoxide | Chiral Epoxide | nih.gov |

| Dihydroxylation | OsO₄, Chiral Ligand (Sharpless) | Vicinal Diol | nist.govresearchgate.net |

| Dihydroxylation | KMnO₄ | Vicinal Diol | nih.gov |

Analogs with Heterocyclic or Substituted Aromatic Moieties

The phenyl group of this compound can be replaced with other aromatic or heterocyclic systems to generate a wide array of analogs. This is typically achieved by employing different aldehydes in the initial condensation step.

Heterocyclic Analogs: The synthesis of analogs where the phenyl group is replaced by a heterocyclic ring has been explored. For example, acylation of thiophene (B33073) with 3,4,4-trichloro-3-butenoyl chloride leads to the formation of a 1-(thien-2-yl)-3,4,4-trichloro-3-buten-1-one, which can undergo further reactions with nucleophiles. researchgate.net A one-pot three-component reaction of benzylideneacetone (B49655) with electrophilic N-alkoxycarbonylbenzothiazolium species has been used to synthesize (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. mdpi.com Additionally, novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have been synthesized via click chemistry. nih.gov

Substituted Aromatic Analogs: Beyond simple substituted phenyl rings, analogs with more complex aromatic systems have been synthesized. For instance, a series of shikonin (B1681659) analogs featuring a 1,4-dihydroxyanthracene-9,10-dione core attached to a modified 1-hydroxy-4-phenylbut-3-enyl side chain have been prepared. nih.gov

Stereoselective Synthesis of Chiral Derivatives

The carbon bearing the hydroxyl group in this compound is a stereocenter, opening the door for the synthesis of chiral derivatives. Research in this area focuses on both the resolution of racemic mixtures and the development of asymmetric synthetic routes.

Enzymatic Resolution: Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically enriched compounds. For example, racemic 4-(4'-methoxyphenyl)but-3-en-2-ol, the reduction product of the corresponding ketone, has been successfully resolved using lipases. researchgate.net Lecitase™ Ultra has been shown to be an effective biocatalyst for the kinetic resolution of (E)-4-phenylbut-3-en-2-ol and its analogs through transesterification, yielding products with high enantiomeric excess. researchgate.net

Asymmetric Synthesis: The development of asymmetric methods to directly synthesize chiral derivatives is a significant goal. One approach involves the enantioselective aldol reaction between acetone and benzaldehyde, catalyzed by a solvent-free, recyclable organocatalyst, to produce (R)-4-hydroxy-4-phenylbutan-2-one with high yield and enantiomeric excess. researchgate.net While this produces the saturated analog, it demonstrates the feasibility of creating the chiral center in a controlled manner. Asymmetric reduction of the corresponding enone is another strategy. The use of alcohol dehydrogenases (ADHs) for the reduction of 4-aryl-3-en-2-ones can provide access to both enantiomers of the chiral alcohol, depending on the stereopreference of the enzyme used. researchgate.net

Applications of 1 Hydroxy 4 Phenylbut 3 En 2 One in Advanced Chemical Synthesis

Role as a Versatile Synthetic Intermediate and Synthon

1-Hydroxy-4-phenylbut-3-en-2-one is a key synthetic intermediate, primarily derived from the aldol (B89426) condensation of a substituted benzaldehyde (B42025) with acetone (B3395972). researchgate.net The resulting α,β-unsaturated ketone structure is a versatile synthon, a building block used to introduce specific structural motifs into a target molecule.

The reactivity of this compound is characterized by its electrophilic and nucleophilic centers. The carbon-carbon double bond is susceptible to nucleophilic attack through conjugate addition, while the ketone and hydroxyl groups can undergo a range of transformations. For example, it is a precursor in the synthesis of N-hydroxy-4-phenylbut-3-en-2-imine, formed by reacting it with hydroxylamine (B1172632) hydrochloride. bibliomed.org

Furthermore, it can be used to synthesize more complex heterocyclic structures. A one-pot, three-component reaction involving benzylideneacetone (B49655) (a related compound), N-alkoxycarbonylbenzothiazolium species, and an electrophile can produce substituted benzothiazoles. mdpi.com This highlights the utility of the phenylbutenone scaffold in multicomponent reactions, which are highly valued for their efficiency in building molecular complexity.

Precursor in the Synthesis of Value-Added Fine Chemicals

The structural framework of this compound makes it an excellent starting material for the production of value-added fine chemicals, particularly those with applications in the fragrance and pharmaceutical industries.

A significant application is its role as an intermediate in the synthesis of raspberry ketone, or 4-(4-hydroxyphenyl)butan-2-one, a compound prized for its characteristic raspberry aroma. google.com This transformation typically involves the hydrogenation of the carbon-carbon double bond. Similarly, the related compound (E)-4-phenyl-3-buten-2-one is used to produce benzyl (B1604629) acetone, a valuable fragrance ingredient with a jasmine and strawberry scent. google.com

The phenylbutenone skeleton is also found in a variety of biologically active molecules. Substituted (E)-4-phenyl-3-buten-2-ones have been shown to exhibit anti-inflammatory, antiviral, and antioxidant properties, making them attractive precursors for medicinal chemistry research. google.com

| Precursor | Synthesized Fine Chemical | Industrial Application |

| This compound | 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone) | Fragrance, Food Flavoring google.com |

| (E)-4-Phenyl-3-buten-2-one | Benzyl acetone | Perfumery google.com |

| Substituted (E)-4-phenyl-3-buten-2-ones | Various bioactive compounds | Pharmaceutical Research google.com |

Building Block in the Development of Agrochemical Intermediates

While direct applications in commercial agrochemicals are not extensively documented in publicly available literature, the core structure of this compound is relevant to the synthesis of potential agrochemical intermediates. The reactivity of α,β-unsaturated ketones is a cornerstone of synthetic organic chemistry, and this class of compounds is used to build a wide array of molecules, including some with herbicidal or pesticidal activity.

The synthesis of pyrimidine (B1678525) derivatives is one such area. For instance, the related compound trans-4-phenyl-3-buten-2-one reacts with methyl- and benzylguanidine to form aromatic N2-substituted 2-pyrimidinamines. sigmaaldrich.com Pyrimidine-based compounds are a well-established class of agrochemicals, and the ability to synthesize these heterocycles from phenylbutenone precursors indicates their potential utility in this field.

Utility in Green Chemistry Methodologies

This compound and its derivatives are increasingly being synthesized and utilized in processes that align with the principles of green chemistry. These methodologies aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One notable example is the use of biocatalysis. Enzymatic methods, such as the condensation of 4-coumaril-CoA and malonyl-CoA, can be employed for the synthesis of 4-(4-hydroxyphenyl)-buten-2-one. google.com Biocatalytic reactions often occur in aqueous media under mild conditions, offering a more sustainable alternative to traditional chemical synthesis. mt.com

Furthermore, solvent-free and organocatalytic methods are being developed for the synthesis of chiral versions of these molecules. For example, a recyclable N-PEG-(L)-prolinamide organocatalyst has been used for the enantioselective aldol reaction between acetone and benzaldehyde to produce (R)-4-hydroxy-4-phenylbutan-2-one in high yield without the need for conventional solvents. researchgate.net The development of such processes reduces the environmental impact associated with volatile organic compounds.

| Green Chemistry Approach | Reaction | Benefit |

| Biocatalysis | Enzymatic condensation to form 4-(4-hydroxyphenyl)-buten-2-one google.com | Use of aqueous media, mild conditions, improved sustainability. mt.com |

| Organocatalysis | Solvent-free synthesis of (R)-4-hydroxy-4-phenylbutan-2-one researchgate.net | High yield, recyclability of catalyst, elimination of volatile organic solvents. |

| Solid Acid Catalysis | Alkylation of phenol (B47542) with 4-hydroxybutan-2-one using modified clay google.com | Use of a reusable solid catalyst, reducing waste. |

Contribution to Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available enantiomerically pure compounds as starting materials to synthesize other chiral molecules. This compound can be a prochiral starting material for the asymmetric synthesis of valuable chiral building blocks, such as chiral alcohols and amines.

Asymmetric hydrogenation is a key technique in this context. The reduction of the ketone group in this compound can lead to the formation of a chiral diol, while the reduction of the carbon-carbon double bond can also be performed enantioselectively. Although literature on the asymmetric hydrogenation of this specific molecule is limited, the asymmetric hydrogenation of the related 4-chromones to chiral chromanones is a well-established method. nih.gov

Enzymatic resolutions and asymmetric synthesis are powerful tools for accessing enantiomerically pure forms of these compounds. For example, the asymmetric synthesis of 3-amino-1-phenylbutane from 4-phenyl-2-butanone has been achieved with high stereoselectivity using a multi-enzymatic cascade system. mdpi.com This demonstrates the potential for converting the butanone backbone, similar to that in our target molecule, into valuable chiral amines. A notable achievement is the synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with an enantiomeric excess of 91% through a scalable, solvent-free organocatalytic aldol reaction. researchgate.net

Application in Materials Chemistry (e.g., polymer precursors, functional materials)

The applications of this compound in materials chemistry are an emerging area of research. The presence of a polymerizable double bond and functional groups that can be modified makes it a candidate for the synthesis of functional polymers and materials.

While specific examples of polymers derived directly from this compound are not widely reported, the α,β-unsaturated ketone moiety is known to participate in polymerization reactions. The phenyl group can also contribute to the thermal stability and optical properties of a resulting polymer.

Potential applications could include its use as a monomer or co-monomer in the production of specialty polymers with tailored refractive indices or as a precursor for cross-linking agents in polymer resins. Further research is needed to fully explore the potential of this compound in the development of new functional materials.

Green Chemistry and Sustainable Aspects in the Research of 1 Hydroxy 4 Phenylbut 3 En 2 One

Development of Environmentally Benign Synthetic Protocols

The traditional synthesis of 1-Hydroxy-4-phenylbut-3-en-2-one and related chalcones often relies on Claisen-Schmidt condensation, which can involve harsh conditions and hazardous materials. mnstate.edumagritek.com For instance, one documented route to (E)-1-hydroxy-4-phenylbut-3-en-2-one involves the use of sulfuric acid in chloroform (B151607), a solvent with significant environmental and health concerns. lookchem.com

In response, the development of more environmentally benign protocols is a key area of research. A significant advancement is the use of heterogeneous solid acid catalysts, such as Hβ zeolite, which can facilitate the tandem hydration and condensation of alkynes and aldehydes under solvent-free conditions to produce α,β-unsaturated ketones. rsc.org This approach not only eliminates the need for hazardous liquid acid catalysts and solvents but also simplifies catalyst recovery and recycling.

Another green strategy involves the use of organocatalysts in aqueous media. An organocatalyst prepared from (2R,3R)-diethyl 2-amino-3-hydroxysuccinate and L-proline has been shown to be highly effective for the direct aldol (B89426) reactions of hydroxyacetone (B41140) with aldehydes in water, offering high regio- and enantioselectivities. nih.gov This method circumvents the use of volatile organic solvents and toxic metal catalysts.

Furthermore, microwave-assisted organic synthesis (MAOS) represents a significant green alternative. ajgreenchem.com By enabling rapid and uniform heating, microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reactions with fewer byproducts. ajgreenchem.comnumberanalytics.com Many microwave-assisted reactions can also be performed with minimal or no solvent, further enhancing their green credentials. numberanalytics.com

The table below compares a conventional synthetic approach with greener alternatives for related compounds, highlighting the move towards more sustainable practices.

| Synthetic Aspect | Conventional Method | Greener Alternative | Key Advantage | Reference |

| Catalyst | Homogeneous strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) | Heterogeneous solid acids (e.g., Hβ zeolite), Organocatalysts | Catalyst is easily separable and recyclable, avoids toxic metals. | rsc.orgnih.gov |

| Solvent | Chlorinated solvents (e.g., Chloroform) | Water, Ethanol (B145695), or Solvent-free | Reduced toxicity, waste, and environmental impact. | lookchem.comrsc.orgnih.gov |

| Energy Source | Conventional heating (oil bath, heating mantle) | Microwave irradiation | Faster reaction rates, reduced energy consumption, minimized waste. | ajgreenchem.comnih.gov |

| Reaction Type | Step-wise synthesis | One-pot/Tandem reactions | Increased efficiency, reduced purification steps and waste. | rsc.org |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product. nih.gov

Let's analyze a plausible synthesis of this compound via a crossed-aldol reaction between benzaldehyde (B42025) and hydroxyacetone.

Reaction: C₇H₆O (Benzaldehyde) + C₃H₆O₂ (Hydroxyacetone) → C₁₀H₁₀O₂ (this compound) + H₂O

To calculate the theoretical atom economy:

Molecular Weight of Benzaldehyde (C₇H₆O) = 106.12 g/mol

Molecular Weight of Hydroxyacetone (C₃H₆O₂) = 74.08 g/mol

Molecular Weight of this compound (C₁₀H₁₀O₂) = 162.19 g/mol

Molecular Weight of Water (H₂O) = 18.02 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Atom Economy (%) = (162.19 / (106.12 + 74.08)) x 100 = (162.19 / 180.20) x 100 ≈ 90.0%

This calculation shows a high theoretical atom economy. However, other metrics like Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) provide a more holistic view by considering reaction yield, stoichiometry, and the mass of all materials used, including solvents and catalysts. wiley-vch.denih.gov For instance, a reaction with high atom economy might still be "ungreen" if it requires large volumes of solvent, leading to a low RME and a high PMI. researchgate.net

| Green Chemistry Metric | Description | Ideal Value | Significance for this compound Synthesis |

| Atom Economy (AE) | Measures the proportion of reactant atoms that become part of the desired product. nih.gov | 100% | High for the core condensation reaction, encouraging the use of catalytic rather than stoichiometric reagents. |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the final product relative to the total mass of reactants. wiley-vch.de | 100% | Provides a more realistic measure of efficiency by including yield and stoichiometry. |

| Process Mass Intensity (PMI) | The ratio of the total mass input (raw materials, solvents, etc.) to the mass of the final product. tudelft.nl | 1 | A key metric in the pharmaceutical industry to assess the overall "greenness" of a process. |

| E-Factor | The ratio of the mass of waste to the mass of the product. tudelft.nl | 0 | Highlights waste generation, encouraging waste prevention at the source. |

Solvent Selection and Waste Minimization Strategies

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. In the context of this compound synthesis, a move away from chlorinated solvents like chloroform is a primary goal. lookchem.com

Greener solvent alternatives include:

Water: As demonstrated in organocatalytic aldol reactions, water is a non-toxic, non-flammable, and inexpensive solvent. nih.gov It can also play a beneficial role in controlling reaction selectivity. nih.gov

Ethanol: Often used in traditional aldol condensations, ethanol is a bio-based and less toxic alternative to many other organic solvents. cerritos.eduwvu.edu

Solvent-free (Neat) Conditions: Conducting reactions without a solvent is an ideal green chemistry scenario, as it completely eliminates solvent-related waste. rsc.org This has been successfully applied to the synthesis of related α,β-unsaturated ketones using solid catalysts. rsc.org

Waste minimization strategies extend beyond solvent choice. The use of catalytic amounts of reagents instead of stoichiometric ones is fundamental. For example, employing a recyclable solid acid catalyst avoids the generation of acidic or basic waste streams that require neutralization. rsc.org One-pot or tandem reactions, where multiple synthetic steps are performed in the same reactor without isolating intermediates, also significantly reduce waste from workup and purification procedures. rsc.org

Energy Efficiency in Synthesis and Process Development

Reducing energy consumption is another cornerstone of green chemistry. Conventional heating methods, such as oil baths and heating mantles, can be energy-intensive, especially for long reactions. nih.gov

Microwave-assisted synthesis has emerged as a more energy-efficient alternative for many organic reactions. ajgreenchem.comnumberanalytics.com By directly heating the reaction mixture, microwaves can lead to:

Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes. nih.gov

Lower Energy Consumption: The significant reduction in reaction time is the primary contributor to energy savings. nih.gov

Improved Yields: Rapid and uniform heating can minimize the formation of side products, leading to cleaner reactions and higher yields. ajgreenchem.com

Role of Biocatalysis in Sustainable Production

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a powerful approach to the sustainable production of fine chemicals like this compound. Enzymes operate under mild conditions (temperature and pH) in aqueous media, are highly selective, and can be produced from renewable resources.

For the synthesis of α-hydroxy ketones, several biocatalytic strategies are being explored:

Thiamine Diphosphate (ThDP)-dependent Lyases: These enzymes can catalyze the carboligation of aldehydes to form enantiopure α-hydroxy ketones from inexpensive starting materials. nih.gov

Hydrolases: Enzymes like lipases can be used for the kinetic resolution of racemic mixtures of α-hydroxy ketones, although this is limited to a 50% theoretical yield.

Whole-cell Redox Processes: Microorganisms can be used for the stereoselective reduction of diketones or the oxidation of diols to produce enantiomerically pure α-hydroxy ketones.

While direct biocatalytic synthesis of this compound is not yet widely reported, the enzymatic reduction of related precursors has been described. For example, the enzymatic reduction of 4-phenyl-3-butyn-2-one (B156156) using a reductase has been patented as a method to produce the corresponding butenone. google.comresearchgate.net Additionally, the synthesis of a related compound, 4-(4-hydroxyphenyl)-buten-2-one, has been achieved through the enzymatic condensation of 4-coumaril-CoA and malonyl-CoA. google.com These examples highlight the potential for developing specific biocatalytic routes to this compound, which would represent a significant step towards a truly sustainable manufacturing process.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for the synthesis of 1-Hydroxy-4-phenylbut-3-en-2-one and its analogues is a cornerstone of future research. While traditional aldol (B89426) condensation reactions are well-established, there is a continuous need for pathways that offer improved yields, stereoselectivity, and sustainability.

Future explorations are likely to focus on:

Enzymatic and Bio-catalytic Routes: Leveraging enzymes or whole-cell systems for the synthesis can offer high enantioselectivity and mild reaction conditions. For instance, the use of reductase enzymes for the stereoselective reduction of corresponding diketones presents a promising avenue.

One-Pot and Tandem Reactions: Designing multi-component reactions where this compound is formed in situ and subsequently used in further transformations can significantly improve process efficiency by reducing the number of isolation and purification steps.

Alternative Starting Materials: Investigating the use of renewable or less conventional starting materials, moving away from petroleum-based feedstocks, will be crucial for developing greener synthetic routes.

Development of Advanced Catalytic Systems

Catalysis is at the heart of modern organic synthesis, and the development of advanced catalytic systems will be pivotal in controlling the reactivity and selectivity of reactions involving this compound.

Key areas for future development include: